(4-Isobutoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Isobutoxyphenyl)methanamine: is an organic compound with the molecular formula C11H17NO . It is characterized by a phenyl ring substituted with an isobutoxy group and an amine group attached to the same carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-isobutoxybenzaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Reaction Conditions: The reduction reaction is usually carried out in anhydrous conditions with a suitable solvent like ethanol or tetrahydrofuran (THF) at a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvent recycling systems can enhance the efficiency and sustainability of the process.
Scientific Research Applications
(4-Isobutoxyphenyl)methanamine: has several scientific research applications across various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Chemical Reactions Analysis
(4-Isobutoxyphenyl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form 4-isobutoxybenzylamine using oxidizing agents like hydrogen peroxide (H2O2) or chromium(VI) oxide (CrO3) .
Reduction: The compound can be further reduced to 4-isobutoxybenzylamine using reducing agents such as sodium borohydride (NaBH4) .
Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation , using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) .
N-alkylation: The amine group can be alkylated using alkyl halides to form N-alkyl derivatives .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), chromium(VI) oxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution Reactions: Nitric acid (HNO3), sulfuric acid (H2SO4), electrophilic conditions.
N-alkylation: Alkyl halides, basic conditions.
Major Products Formed:
4-Isobutoxybenzylamine: (from oxidation and reduction reactions)
Nitro derivatives: (from nitration reactions)
Sulfonic acid derivatives: (from sulfonation reactions)
N-alkyl derivatives: (from N-alkylation reactions)
Mechanism of Action
(4-Isobutoxyphenyl)methanamine: can be compared with other similar compounds such as 4-methoxyphenylmethanamine and 4-ethoxyphenylmethanamine . These compounds differ in the nature of the alkoxy group attached to the phenyl ring, which can influence their chemical reactivity and biological activity. The presence of the isobutoxy group in this compound provides unique steric and electronic effects that distinguish it from its counterparts.
Comparison with Similar Compounds
4-Methoxyphenylmethanamine
4-Ethoxyphenylmethanamine
4-Propoxyphenylmethanamine
4-Butoxyphenylmethanamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
[4-(2-methylpropoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVKKHDTYSDPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.